molecular formula C14H15N3O2 B5534618 2-[(furan-2-ylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[(furan-2-ylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5534618
M. Wt: 257.29 g/mol
InChI Key: GULIGWUJEKIEOZ-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that features a quinazolinone core structure with a furan-2-ylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Furan-2-ylmethylamino Group: This step involves the nucleophilic substitution reaction where the furan-2-ylmethylamine is reacted with the quinazolinone intermediate under controlled conditions, often in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-ylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

2-[(Furan-2-ylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-ylmethylamino group may enhance binding affinity and specificity to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(Furan-2-ylmethyl)amino]-methyl-phenol
  • **Furan-2-ylmethyl furan-2-carboxylate
  • **N-(Furan-2-ylmethyl)furan-2-carboxamide

Uniqueness

2-[(Furan-2-ylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features, such as the combination of a quinazolinone core with a furan-2-ylmethylamino group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-5-12-11(13(18)6-9)8-16-14(17-12)15-7-10-3-2-4-19-10/h2-4,8-9H,5-7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULIGWUJEKIEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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